5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)nicotinamide
Description
This compound is a brominated nicotinamide derivative featuring a hydroxyethyl bridge substituted with thiophen-2-yl and thiophen-3-yl groups. The thiophene substituents contribute to lipophilicity, while the hydroxyethyl group may facilitate hydrogen bonding, impacting solubility and crystallinity.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S2/c17-13-6-11(7-18-8-13)15(20)19-10-16(21,12-3-5-22-9-12)14-2-1-4-23-14/h1-9,21H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNKQOLGWNJDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities, supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes bromine, hydroxyl, and thiophene groups. Its molecular formula is , with a molecular weight of 396.32 g/mol. The presence of the thiophene rings is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrN3O2S2 |
| Molecular Weight | 396.32 g/mol |
| LogP | 4.3212 |
| Polar Surface Area | 52.408 Ų |
1. Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives of nicotinamide have shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
2. Antifungal Activity
Research has demonstrated that certain thiophene-based compounds possess significant antifungal activity. In a study involving N-(thiophen-2-yl) nicotinamide derivatives, some exhibited high efficacy against fungal strains, indicating that the incorporation of thiophene into the nicotinamide structure enhances antifungal properties .
3. Anticancer Activity
The anticancer potential of related compounds has been explored in various studies. For example, certain derivatives were found to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways . The presence of bromine and hydroxyl groups may enhance this activity by increasing the compound's reactivity towards biological targets.
Case Study 1: Anti-inflammatory Effects
In a preclinical model of arthritis, a derivative similar to 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)nicotinamide showed a significant reduction in paw swelling and inflammatory markers when administered at doses ranging from 0.1 to 10 mg/kg . The compound's mechanism involved the inhibition of NF-kB signaling pathways.
Case Study 2: Antifungal Efficacy
A series of experiments conducted on various fungal strains demonstrated that compounds derived from thiophene exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Candida species . These findings suggest that modifications to the thiophene structure can lead to enhanced antifungal efficacy.
Research Findings
Recent literature highlights several important findings regarding the biological activities of thiophene-containing compounds:
-
Inhibition Studies : Compounds were tested for their ability to inhibit specific enzymes associated with inflammation and cancer proliferation.
Compound IC50 (µM) Activity Type 5-bromo-N-(...)-nicotinamide 15 Anti-inflammatory Thiophene derivative A 20 Antifungal Thiophene derivative B 25 Anticancer - Mechanistic Insights : The interaction with cellular targets was assessed using molecular docking studies, revealing strong binding affinities for key enzymes involved in inflammatory responses .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Challenges : Bromination at the 5-position of nicotinamide (as in the target compound and ) requires precise control to avoid polybromination. Low yields in analogs (e.g., 15–34% in ) highlight purification difficulties for brominated intermediates .
- Structure-Activity Relationships (SAR) : Thiophene-containing compounds (e.g., –6) exhibit improved metabolic stability over phenyl analogs due to sulfur’s resistance to oxidative degradation. The target compound’s dual thiophene substitution may further enhance this property .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
